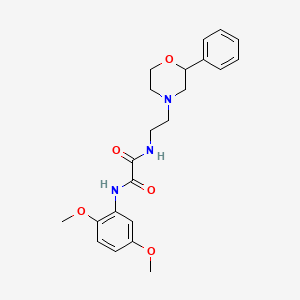

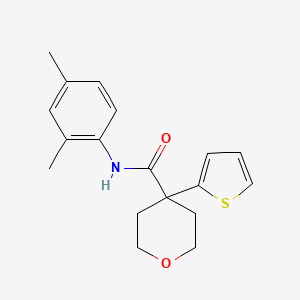

![molecular formula C26H28N4O5 B2389542 3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 862810-80-8](/img/structure/B2389542.png)

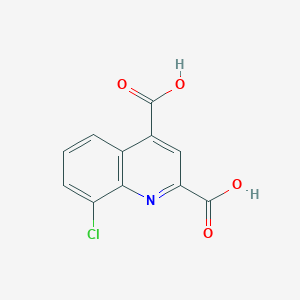

3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

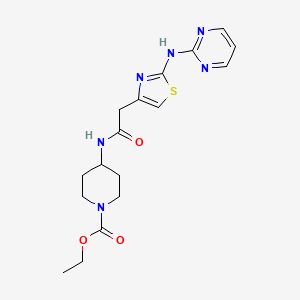

“3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a chemical compound. It contains an imidazo[1,2-a]pyridine core, which is a significant scaffold in medicinal chemistry . This core is present in many commercialized pharmaceutical molecules and has a broad range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of imidazopyridine derivatives, like the one , often involves integrating a pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds can be obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds can be synthesized from the aldehyde intermediate as a result of the Vilsmeier-Haack reaction .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyrimidines often proceeds smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway . The reactions are often catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions .Aplicaciones Científicas De Investigación

Pharmacophore Design and Kinase Inhibition

Compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to 3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide, are recognized for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is critical in controlling the release of proinflammatory cytokines. The selective inhibitors of this pathway bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and thereby inhibiting the kinase activity. This interaction has been pivotal in designing pharmacophores targeting inflammatory processes and kinase-driven pathways (Scior et al., 2011).

Antitumor Activity

Imidazole derivatives, like the one , have shown significant promise in antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have been actively researched for their antitumor properties. These structures are under constant review for their potential as new antitumor drugs, with particular emphasis on their ability to interact with various biological pathways and act as potential therapeutic agents (Iradyan et al., 2009).

Optical Sensors and Biological Significance

Compounds containing heteroatoms and derivatives like pyrimidine, which is part of the chemical structure , are significant in organic chemistry for their role in creating optical sensors and their broad biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for usage as sensing probes, highlighting their utility in biomedical research and applications (Jindal & Kaur, 2021).

Imidazo[1,2-a]pyrimidines in Synthesis and Applications

The synthesis and applications of imidazo[1,2-a]pyrimidines, which share a structural component with the compound , have been extensively reviewed. These compounds have a wide array of applications, ranging from biological activities to uses in corrosion inhibition, showcasing the versatility and potential of these heterocyclic compounds (Kobak & Akkurt, 2022).

Direcciones Futuras

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry . Future research could focus on developing more effective compounds for treating various diseases, including cancer . The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . They have also shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Mode of Action

For instance, as CDK inhibitors, they can interfere with cell cycle progression . As calcium channel blockers, they can affect the movement of calcium ions within cells . As GABA A receptor modulators, they can influence neuronal signaling .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation, calcium signaling, and neuronal communication .

Result of Action

Based on its potential targets, the compound could have effects such as slowing cell cycle progression, altering calcium ion movement, and modulating neuronal signaling .

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O5/c1-5-33-22-14-18(15-23(34-6-2)24(22)35-7-3)25(31)28-19-13-17(9-10-21(19)32-4)20-16-30-12-8-11-27-26(30)29-20/h8-16H,5-7H2,1-4H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJZYHRCGOBUPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)

![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)

![N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2389478.png)

![(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)